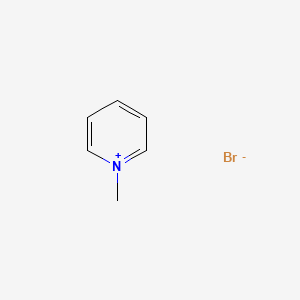

1-Methylpyridin-1-ium bromide

Descripción

Historical Context and Evolution of Pyridinium (B92312) Salts in Chemical Research

The investigation of pyridinium salts dates back to the early 20th century, initially driven by their antimicrobial properties. These early studies focused on their effectiveness as germicidal agents, a characteristic attributed to their ability to disrupt microbial cell membranes. Over the decades, the field has evolved significantly, with researchers modifying the structure of pyridinium salts by altering alkyl chain lengths and introducing various functional groups. These structural modifications have expanded their utility far beyond their initial applications.

A notable advancement was the development of pyridinium-derived ionic liquids, which have gained prominence as environmentally friendly or "green" solvents in chemical processes. Furthermore, the versatility of pyridinium salts is demonstrated by their role as precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds with potential biological activity. researchgate.net The continuous exploration of pyridinium salt reactivity has also led to their use in late-stage functionalization of complex molecules, a critical process in drug discovery and development. researchgate.net

Significance of Quaternary Ammonium (B1175870) Salts in Contemporary Chemistry

Quaternary ammonium salts (QAS), also known as quats, are a broad class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. wikipedia.org This permanent positive charge, independent of the solution's pH, is a defining feature that underpins their diverse applications. wikipedia.org

In modern chemistry, QAS are indispensable. They are widely used as disinfectants, surfactants, fabric softeners, and antistatic agents. wikipedia.org Their antimicrobial activity is a key attribute, making them effective against a range of microorganisms, including enveloped viruses. wikipedia.org In the realm of organic synthesis, they serve as phase transfer catalysts, facilitating reactions between reagents in immiscible solvent systems. wikipedia.org

The growing interest in "green chemistry" has also highlighted the importance of QAS in the formulation of ionic liquids, which are valued for their low volatility and potential as reusable solvents. evitachem.com The adaptability of the quaternary ammonium structure allows for the fine-tuning of their physical and chemical properties, such as solubility and hydrophobicity, by modifying the organic substituents attached to the nitrogen atom. acs.org

Overview of Key Research Domains Involving 1-Methylpyridin-1-ium Bromide

This compound is a subject of investigation in several key research areas:

Organic Synthesis: The compound serves as a valuable intermediate and building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including nucleophilic substitution reactions where the bromide ion is replaced by other functional groups.

Materials Science: Research has explored the use of this compound and related pyridinium salts in the development of advanced materials. This includes their incorporation into polymers and their use in the formulation of ionic liquids with specific properties. evitachem.comnih.gov

Catalysis: The catalytic applications of pyridinium salts, including this compound, are an active area of research. evitachem.com They can function as catalysts in various organic reactions and are integral to the properties of certain ionic liquids used in catalysis. evitachem.com

Biological and Medicinal Chemistry: The biological activity of this compound and its derivatives is under investigation. Studies have indicated potential antimicrobial properties, and its structural motif is found in more complex molecules with pharmacological relevance. cymitquimica.com For instance, derivatives of pyridinium compounds have been studied for their potential to induce apoptosis in cancer cells. evitachem.com

Propiedades

IUPAC Name |

1-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.BrH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDKNKIQGBNMKG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482282 | |

| Record name | 1-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2350-76-7 | |

| Record name | 1-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 1 Methylpyridin 1 Ium Bromide and Its Derivatives

N-Alkylation and Quaternization Strategies

The fundamental approach to synthesizing 1-methylpyridin-1-ium bromide involves the formation of a new bond between the nitrogen atom of the pyridine (B92270) ring and a methyl group, a process known as N-alkylation or quaternization. This transformation converts the neutral pyridine molecule into a positively charged pyridinium (B92312) cation.

Direct Methylation of Pyridine Derivatives

The most straightforward method for the synthesis of this compound is the direct methylation of pyridine. This reaction typically involves treating pyridine with a methylating agent, such as methyl bromide. evitachem.com The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. This process is often carried out in a polar solvent like acetonitrile (B52724) and may be facilitated by heating under reflux to increase the reaction rate. evitachem.com High purity products can often be obtained without the need for extensive purification techniques like column chromatography. evitachem.com

Recent advancements have also explored the use of other methylating agents, such as N-methyl bis((perfluoroalkyl)sulfonyl)imides, which can provide high yields of the corresponding pyridinium salts. rsc.org This direct approach is widely applicable for the synthesis of various N-alkylated pyridinium salts. nih.gov

Synthesis via Oxidative C-C Bond Cleavage and Pyridin-1-ium-1-ylmethanide Intermediates

A more intricate and less common pathway to pyridinium salts involves the oxidative cleavage of a carbon-carbon bond. Research has demonstrated a metal-free approach for the synthesis of amides and esters from pyridinium salts of phenacyl bromides. beilstein-journals.orgd-nb.info In this process, a plausible reaction mechanism suggests the rearrangement of an intermediate, leading to the cleavage of a C-C bond and the subsequent release of a pyridin-1-ium-1-ylmethanide intermediate. beilstein-journals.orgd-nb.info This reactive intermediate can then react with hydrogen bromide to form the this compound salt. beilstein-journals.orgd-nb.info This method highlights an alternative strategy that proceeds through the formation and subsequent reaction of a unique pyridinium-based intermediate.

Preparation of Substituted Pyridinium Bromide Analogs

The synthesis of substituted pyridinium bromide analogs allows for the tuning of the compound's physical and chemical properties. These analogs can be prepared by starting with appropriately substituted pyridine derivatives and then performing the N-alkylation. nih.govacs.orgacs.orgresearchgate.net For instance, the synthesis of dimeric pyridinium bromides has been achieved by reacting substituted pyridines, such as 2-aminopyridine (B139424) or N,N-dimethyl-4-aminopyridine, with dihaloalkanes like 1,5-dibromopentane (B145557) or m-xylene (B151644) dibromide. nih.govacs.org

The reactivity in these syntheses can be influenced by the nature of the substituents. For example, the formation of benzylic pyridinium bromides is often easier due to the more electropositive nature of the benzyl (B1604629) carbon compared to a primary alkyl carbon. nih.govacs.org The synthesis of various substituted pyridinium bromides, including those with benzyl, 4-nitrobenzyl, and other functional groups, has been reported, often employing reflux conditions in solvents like dry acetonitrile. acs.orgnih.gov The choice of starting materials and reaction conditions allows for the creation of a diverse library of pyridinium bromide analogs. msu.rugoogle.comresearchgate.net

Advanced Synthetic Techniques and Optimization

To improve the efficiency, environmental impact, and yield of pyridinium salt synthesis, researchers have explored advanced techniques and optimization of reaction conditions.

Solvent-Free Reaction Conditions

A significant advancement in the synthesis of pyridinium bromides is the development of solvent-free reaction conditions. nih.govacs.org These "greener" methods offer several advantages over traditional solvent-based approaches, including reduced use of toxic organic solvents, easier workup procedures, shorter reaction times, and often higher yields. nih.govacs.orgresearchgate.net

One such method involves a silica-supported reaction carried out in a muffle furnace or under microwave irradiation. nih.govacs.orgrsc.org For example, the synthesis of dimeric pyridinium bromides has been successfully performed by treating m-xylene dibromide with substituted pyridines at room temperature without a solvent, resulting in a colorless precipitate in high yield. nih.govacs.org Similarly, the reaction of 4-nitrobenzyl bromide with 2-chloropyridine-3-carbonitrile has been achieved under solvent-free microwave conditions, demonstrating a significant reduction in reaction time compared to conventional refluxing in acetonitrile. rsc.org

| Reaction Type | Conditions | Advantages |

| Conventional | Reflux in organic solvent (e.g., CH3CN) | Well-established methodology |

| Solvent-Free | Silica-supported, muffle furnace or microwave | Environmentally friendly, shorter reaction time, higher yield, easy workup |

Reflux and Controlled Temperature Methodologies

Reflux and other controlled temperature techniques remain crucial for the synthesis of this compound and its analogs, particularly in conventional solvent-based methods. nih.govacs.orgacs.org The application of heat, typically to the boiling point of the solvent (reflux), provides the necessary activation energy for the N-alkylation reaction to proceed at a reasonable rate.

For instance, the synthesis of dimeric pyridinium bromides has been carried out by refluxing the reactants in dry acetonitrile for 1-2 hours. nih.govacs.org The preparation of benzyl-substituted pyridinium bromides also utilizes refluxing conditions in acetonitrile for 30-45 minutes to achieve quantitative yields. acs.org Similarly, the synthesis of butyl pyridinium bromide involves refluxing pyridine and butyl bromide in acetonitrile for 48 hours to maximize the product yield. nih.gov The specific temperature and reaction time are optimized depending on the reactivity of the starting materials and the desired product. iau.ir

| Starting Materials | Solvent | Conditions | Product |

| 2-amino pyridine/N,N-dimethyl-4-aminopyridine + 1,5-dibromopentane | Dry CH3CN | Reflux, 1-2 h | Dimeric substituted pyridinium bromides nih.govacs.org |

| N,N-dimethyl pyridine-4-amine + Benzyl/4-nitrobenzyl bromide | Dry CH3CN | Reflux, 30-45 min | Benzyl/4-nitrobenzylated pyridinium bromide acs.org |

| (Pyridinyl methyl)quinazolin-4(3H)-one derivatives + Benzyl bromides/chlorides | Dry CH3CN | Reflux, 3-5 h | 1-(benzyl)-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide/chloride nih.gov |

| Pyridine + Butyl bromide | Acetonitrile | Reflux, 48 h | Butyl pyridinium bromide nih.gov |

Green Chemistry Principles in Pyridinium Salt Synthesis

The application of green chemistry principles to the synthesis of pyridinium salts aims to reduce the environmental impact of chemical processes. Key tenets of green chemistry include waste prevention, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. acs.orgnih.gov

Traditional methods for synthesizing pyridinium salts often involve the use of hazardous reagents and volatile organic solvents. scispace.comdokumen.pub In contrast, greener approaches focus on minimizing waste and utilizing more environmentally benign materials. acs.org For instance, the development of solvent-free, one-pot, and multicomponent procedures aligns with the principles of waste prevention and reducing the use of auxiliary substances. acs.org Microwave-assisted synthesis is another technique that can enhance energy efficiency by reducing reaction times compared to conventional heating methods. nih.gov A notable example of a greener approach is the use of methanol (B129727) as a methylating agent with p-toluenesulfonic acid as a catalyst, which offers a less toxic alternative to traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide. nih.gov The byproducts of this particular reaction are simply water and ammonia (B1221849) gas, making it an environmentally friendly and cost-effective method. nih.gov

The choice of solvents is a critical aspect of green chemistry. dokumen.pub Efforts are made to replace hazardous solvents with safer alternatives such as water, ionic liquids, or supercritical fluids. scispace.com The ideal solvent should be chemically and physically stable, have low volatility, and be easily recyclable. scispace.com

The following table summarizes key green chemistry principles and their application in pyridinium salt synthesis:

| Green Chemistry Principle | Application in Pyridinium Salt Synthesis | Source |

| Waste Prevention | Designing processes that minimize or eliminate byproducts. One-pot and multicomponent reactions are preferred. | acs.orgnih.gov |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | nih.gov |

| Safer Solvents and Auxiliaries | Replacing toxic and volatile organic solvents with greener alternatives like water or ionic liquids, and minimizing their use. | scispace.comdokumen.pub |

| Design for Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. | nih.gov |

| Use of Less Hazardous Chemical Synthesis | Employing less toxic reagents, such as using methanol and a catalyst for methylation instead of highly toxic agents. | nih.gov |

| Reduce Derivatives | Minimizing or avoiding the use of blocking groups and protection/deprotection steps to reduce reagent use and waste generation. | scispace.com |

Reaction Mechanisms of Formation

The formation of this compound and its derivatives primarily proceeds through the quaternization of pyridine, a reaction that involves a nucleophilic attack.

Nucleophilic Attack Pathways in Quaternization

The quaternization of pyridine to form a pyridinium salt is a classic example of a nucleophilic substitution reaction. The nitrogen atom of the pyridine ring, with its lone pair of electrons, acts as a nucleophile, attacking an electrophilic carbon atom, typically from an alkyl halide like methyl bromide. asm.org The electronegativity of the nitrogen atom in the pyridine ring depletes the electron density at the α- and γ-positions, making it susceptible to nucleophilic attack. asm.org

The reactivity of the pyridine nitrogen can be influenced by substituents on the ring. researchgate.net The rate of quaternization can be used to evaluate the effect of these substituents on the nitrogen's nucleophilicity. researchgate.net The quaternization process leads to the formation of a pyridinium cation, where the nitrogen atom becomes positively charged. asm.org This positive charge further enhances the ring's susceptibility to subsequent nucleophilic attack. evitachem.com

The regioselectivity of nucleophilic addition to pyridinium salts can be tuned. acs.org For instance, the use of bulky groups on the nitrogen atom can block the 2-position, favoring nucleophilic attack at the 4-position. nih.govacs.org

Role of Intermediates in Complex Synthetic Routes

In more complex synthetic routes leading to substituted pyridinium derivatives, various reactive intermediates can play a crucial role. For example, in the synthesis of tricyclic pyridinium compounds, a peroxide intermediate has been identified. acs.org This intermediate can react with other molecules in the reaction mixture to form new ring systems. acs.org The identification of such intermediates is often achieved through sensitive analytical techniques like online mass spectrometry. acs.org

Another example involves the formation of Zincke imine intermediates. chemrxiv.org The ring-opening of N-Tf-pyridinium salts with amines can lead to the formation of these azatriene intermediates. chemrxiv.org These intermediates are highly reactive and can undergo regioselective halogenation, providing a pathway to 3-halopyridines that are otherwise difficult to synthesize directly. chemrxiv.org

The formation of electron-donor-acceptor (EDA) complexes has also been proposed as an intermediate step in certain reactions. acs.org These complexes can enable electron transfer, leading to the formation of radical species that can then participate in further reactions. acs.orgrsc.org

Purification and Isolation Techniques for Pyridinium Bromides

The purification and isolation of pyridinium bromides are critical steps to obtain a product of desired purity. The choice of method depends on the physical and chemical properties of the specific pyridinium salt and the impurities present.

A common method for the purification of pyridinium salts is recrystallization . This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound crystallizes out, leaving the impurities in the solution. For instance, aminobromopyridine has been purified by recrystallization from petroleum ether. google.com

Filtration is often used to isolate the solid pyridinium salt from the reaction mixture or the recrystallization solvent. nih.gov The isolated solid is then typically washed with a suitable solvent to remove any remaining impurities. nih.gov For example, a picolinium salt was isolated by filtration and subsequently washed with ethyl acetate. nih.gov

Distillation can be employed for the purification of the starting material, pyridine, before its use in the synthesis. google.com This is particularly important to remove impurities like imines and aldehydes that could interfere with the reaction. google.com

For more complex mixtures or for obtaining very high purity compounds, column chromatography is a powerful technique. column-chromatography.com This method separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through the column. column-chromatography.com It is effective for purifying a wide range of natural and synthetic compounds, including both solids and oils. column-chromatography.com In the context of pyridinium bromide derivatives, immunoaffinity column cleanup followed by liquid chromatography with post-column bromination has been used for the determination of aflatoxins.

The following table provides a summary of purification techniques:

| Purification Technique | Description | Application Example | Source |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Purification of aminobromopyridine from petroleum ether. | google.com |

| Filtration | Separating a solid from a liquid by passing the mixture through a filter medium. | Isolation of a picolinium salt from the reaction mixture. | nih.gov |

| Washing | Rinsing the isolated solid with a solvent to remove residual impurities. | Washing a picolinium salt with ethyl acetate. | nih.gov |

| Distillation | Purifying a liquid by heating it to its boiling point and then condensing the vapor. | Purification of crude pyridine before synthesis. | google.com |

| Column Chromatography | Separating components of a mixture based on their differential adsorption on a stationary phase. | Purification of natural and synthetic compounds; used in the analysis of aflatoxins after derivatization. | column-chromatography.com |

Spectroscopic and Advanced Analytical Characterization of 1 Methylpyridin 1 Ium Bromide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-methylpyridin-1-ium bromide, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms in the 1-methylpyridin-1-ium cation. The quaternization of the nitrogen atom leads to a significant downfield shift of the adjacent proton signals compared to neutral pyridine (B92270), due to the deshielding effect of the positive charge.

The ¹H NMR spectrum of the 1-methylpyridin-1-ium cation is characterized by distinct signals corresponding to the methyl protons and the aromatic protons on the pyridinium (B92312) ring. The methyl protons (N-CH₃) typically appear as a sharp singlet, while the ring protons exhibit more complex splitting patterns (doublets or triplets) due to spin-spin coupling. The chemical shifts can be influenced by the solvent and the nature of the counter-ion (bromide in this case). psu.edu Theoretical studies using density functional theory (DFT) have shown that heavier halide anions like bromide and iodide can induce a deshielding effect on the protons of the cation. researchgate.net

A representative compilation of ¹H NMR chemical shifts for the 1-methylpyridin-1-ium cation and closely related derivatives is presented below. For instance, in substituted analogues like 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide, the N-methyl protons are observed at approximately 4.41 ppm, and the pyridinium protons appear in the range of 8.48 to 9.21 ppm when measured in DMSO-d₆. iucr.org

Table 1: Representative ¹H NMR Chemical Shift Data for 1-Methylpyridin-1-ium Cation and Analogues This table is generated based on data from related compounds and predicted spectra.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Reference/Solvent |

|---|---|---|---|---|

| N-CH₃ | ~4.3 | s | N/A | Predicted in D₂O |

| H-2, H-6 (α-protons) | ~8.8-9.2 | d | ~6-7 | DMSO-d₆ iucr.org |

| H-4 (γ-proton) | ~8.5-8.7 | t | ~8 | DMSO-d₆ iucr.org |

Carbon-13 NMR (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the 1-methylpyridin-1-ium cation. Similar to the protons, the carbon atoms of the pyridinium ring are deshielded and appear at higher chemical shifts compared to non-quaternized pyridine. The carbon of the N-methyl group also has a characteristic chemical shift.

Substituents on the pyridinium ring significantly influence the ¹³C NMR chemical shifts of the N-methyl group, an effect that correlates with the electronic properties (polar and resonance) of the substituent. nih.gov For the 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide analogue, the N-methyl carbon resonates at approximately 48.50 ppm, with the pyridinium carbons appearing between 125.87 and 147.97 ppm (in DMSO-d₆). iucr.org Theoretical investigations have also explored the "through-space" relativistic effects of the halide counter-ion on the ¹³C NMR chemical shifts, noting that heavier anions like bromide cause a small but non-zero effect. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Data for 1-Methylpyridin-1-ium Cation and Analogues This table is generated based on data from related compounds and predicted spectra.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference/Solvent |

|---|---|---|

| N-CH₃ | ~48.5 | DMSO-d₆ iucr.org |

| C-2, C-6 (α-carbons) | ~145-148 | DMSO-d₆ iucr.org |

| C-4 (γ-carbon) | ~144-147 | DMSO-d₆ iucr.org |

Application in Chiral Recognition and Racemate Differentiation

While this compound itself is not chiral, the pyridinium salt framework is a key structural motif in the design of chiral reagents for NMR-based analysis. researchgate.net Chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) incorporating a pyridinium moiety can be used to determine the enantiomeric excess (e.e.) of chiral substrates. researchgate.netrug.nl

The mechanism involves the formation of diastereomeric complexes between the chiral pyridinium agent and the enantiomers of a chiral analyte. These diastereomeric complexes are non-equivalent in the NMR experiment and will exhibit separate signals, allowing for the quantification of each enantiomer by integrating the respective peaks. rug.nl For example, rhodium-catalyzed reactions have been developed for the synthesis of various chiral piperidines from pyridinium salt precursors, where the chirality is induced and can be analyzed using NMR techniques. dicp.ac.cn This application highlights the utility of the pyridinium system in the broader field of asymmetric synthesis and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for confirming the elemental formula of the 1-methylpyridin-1-ium cation. rsc.org HRMS provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

In the analysis of this compound, the ESI-MS spectrum would show a prominent peak corresponding to the cationic part, [C₆H₈N]⁺. The experimentally determined accurate mass can then be compared to the theoretically calculated exact mass. For instance, in the HRMS analysis of the related 1-methyl-4-phenylpyridin-1-ium cation ([C₁₂H₁₂N]⁺), the calculated m/z was 170.0970, and the found value was 170.0968, confirming the formula with high confidence. rsc.org A similar analysis for the 1-methylpyridin-1-ium cation would be expected to yield a found m/z value that closely matches its calculated mass of 94.0657.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups within a molecule. These techniques are used to identify the compound and study intermolecular interactions, such as those between the 1-methylpyridin-1-ium cation and the bromide anion.

The FT-IR and Raman spectra of N-methylpyridinium salts show characteristic bands for the pyridinium ring and the N-methyl group. The vibrational spectrum of the pyridinium ion is well-understood and serves as a basis for interpreting the spectrum of its N-methylated derivative. cdnsciencepub.com For a substituted analogue, 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide, characteristic IR absorption bands are observed for C-H bonds in the pyridine ring and N-H group vibrations, which are sensitive to the halide anion. iucr.org In another related compound, 1-butyl-4-methylpyridinium bromide, FT-IR peaks are noted for aromatic C–H stretching (~3150 cm⁻¹) and the C=N⁺ bond (~1650 cm⁻¹).

Table 3: Key Vibrational Modes for 1-Methylpyridin-1-ium Systems This table is generated based on data from related pyridinium compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3150 | IR / Raman | iucr.org |

| Aliphatic C-H Stretch (N-CH₃) | 2980 - 3010 | IR / Raman | iucr.org |

| Pyridinium Ring C=C / C=N⁺ Stretch | 1630 - 1650 | IR / Raman | |

| Pyridinium Ring Vibrations | 1490 - 1580 | IR / Raman | iucr.org |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet (UV) and visible light. This technique provides insights into the electronic structure and energy levels of the compound.

UV-Visible (UV-Vis) spectroscopy of this compound reveals electronic transitions characteristic of the pyridinium chromophore. The absorption of UV radiation promotes electrons from lower energy molecular orbitals (the ground state) to higher energy molecular orbitals (excited states). ubbcluj.ro For aromatic systems like the pyridinium ring, these transitions are typically of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. mdpi.com The position and intensity of the absorption bands are sensitive to the molecular structure and its environment. In some pyridinium derivatives, charge-transfer bands can also be observed. sci-hub.se

| Electronic Transition | Typical Wavelength Range (nm) | Molecular Orbital Change |

| π → π | 200-400 | Promotion of an electron from a bonding π orbital to an antibonding π orbital. |

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. The polarity of the solvent can significantly influence the energy gap between these states, leading to a shift in the absorption maximum (λ_max) in the UV-Vis spectrum. researchgate.netthieme-connect.de

For this compound and related pyridinium compounds, the position of the absorption bands can be dependent on the solvent polarity. thieme-connect.de In some cases, a bathochromic (red) shift is observed with decreasing solvent polarity, indicating a greater stabilization of the excited state relative to the ground state in less polar environments. thieme-connect.de The study of solvatochromic behavior provides valuable information about the charge distribution in the molecule's ground and excited states and its interactions with the surrounding solvent molecules. nih.govbeilstein-journals.org

| Solvent Property | Effect on λ_max | Underlying Principle |

| Polarity | Can cause a shift (bathochromic or hypsochromic) | Differential stabilization of the ground and excited states by the solvent. researchgate.netthieme-connect.de |

X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of this compound and its derivatives provides detailed insights into their molecular geometry and crystal packing. researchgate.netmdpi.com This technique has been used to determine the crystal structures of related compounds, revealing a planar pyridinium ring. The crystal packing is often influenced by non-covalent interactions, such as C–H···Br hydrogen bonds, which link the cations and anions. researchgate.net In some instances, the asymmetric unit of the crystal may contain multiple cations and anions, as well as solvent molecules of crystallization. researchgate.netmdpi.com

| Structural Parameter | Information Obtained |

| Bond Lengths & Angles | Precise measurements of the molecular geometry. uol.de |

| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. mdpi.com |

| Intermolecular Interactions | Reveals non-covalent forces like hydrogen bonding that govern crystal packing. researchgate.net |

In some cases, the initial solution of a crystal structure from X-ray diffraction data may contain ambiguities, such as disordered atoms or incorrect assignment of stereochemistry. Crystallographic refinement strategies are employed to resolve these issues and obtain a more accurate structural model. mdpi.com For pyridinium salts, this may involve the use of specialized software to model disorder, for instance, in the orientation of substituent groups. Techniques such as applying restraints to thermal motion parameters can help in minimizing artifacts and improving the quality of the final structure. The convergence of the refinement is monitored using R-factors, with lower values indicating a better fit between the calculated and observed diffraction data.

| Refinement Strategy | Purpose |

| Modeling of Disorder | To accurately represent atoms or groups that occupy multiple positions in the crystal lattice. |

| Application of Restraints | To impose chemically reasonable constraints on bond lengths, angles, or thermal parameters. |

| Validation with CheckCIF/PLATON | To identify and resolve potential issues or errors in the final crystallographic information file (CIF). |

| Low-Temperature Data Collection | To reduce thermal motion and obtain a more precise structure. |

Intermolecular Interactions in Solid-State Structures

The solid-state architecture of pyridinium salts, including this compound, is significantly influenced by a network of non-covalent interactions. X-ray diffraction studies on related pyridinium compounds reveal the prevalence of hydrogen bonding and other weak interactions that dictate the crystal packing.

In the crystalline state, the bromide anion is a key participant in hydrogen bonding, forming interactions such as N—H⋯Br and C—H⋯Br. For instance, in the hemihydrate structure of 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide, these hydrogen bonds are crucial for the supramolecular assembly. Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, has shown that in similar structures, H⋯H (40–50%) and C⋯H/H⋯C (20–30%) contacts are major contributors, highlighting the importance of van der Waals forces in stabilizing the crystal lattice.

In more complex systems like fenpiverinium (B1207433) bromide, the bromide anion bridges molecules through N-H···Br interactions and also engages in C-H···Br contacts with the methylpiperidin moiety. mdpi.com The stability of these solid-state structures is a concerted effect of various interactions, including C-H···O and π···π stacking, in addition to the aforementioned hydrogen bonds. mdpi.comnih.gov The interplay of these forces is fundamental to understanding the material's physical properties.

| Interaction Type | Description | Significance | Source |

|---|---|---|---|

| N—H⋯Br | Hydrogen bond between a hydrogen on a positively charged nitrogen and the bromide anion. | Primary interaction contributing to crystal cohesion. | mdpi.com |

| C—H⋯Br | Hydrogen bond between a carbon-bound hydrogen and the bromide anion. | Contributes to the overall stability of the crystal packing. | mdpi.com |

| H⋯H | Van der Waals interactions between hydrogen atoms. | Significant contribution to the crystal lattice stabilization. | |

| C⋯H/H⋯C | Van der Waals interactions involving carbon and hydrogen atoms. | Important for close packing in the solid state. | |

| C—H⋯π | Interaction between a C-H bond and the π-system of the pyridinium ring. | Influences crystal packing and molecular conformation. | |

| C—H···O | Hydrogen bond involving a carbonyl oxygen as the acceptor. | Connects neighboring molecules in more complex structures. | mdpi.com |

Photoelectron Spectroscopy

Photoelectron spectroscopy provides invaluable information about the elemental composition and chemical states of atoms within a material, making it a powerful tool for analyzing this compound systems, particularly at surfaces and interfaces.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. In the context of pyridinium-based systems, XPS can be employed to analyze the core-level spectra of constituent atoms like carbon (C 1s), nitrogen (N 1s), and bromine (Br 3d). researchgate.net

For instance, in studies of related ionic liquids, high-resolution XPS is used to investigate the interactions between the ionic liquid components and electrode surfaces. researchgate.net The binding energies of the core electrons are sensitive to the local chemical environment, allowing for the identification of different chemical species and their relative concentrations on the surface. Analysis of the Br 3d and N 1s core-level shifts can provide insights into the charge distribution and interactions involving the bromide anion and the pyridinium cation.

A significant advancement in the study of electrochemical systems is the development of in situ XPS. This technique allows for the real-time monitoring of changes at the electrode-electrolyte interface during electrochemical processes. lbl.gov Traditional ex situ XPS requires the removal of the sample from the electrochemical cell, which can alter the surface chemistry. lbl.gov In situ XPS overcomes this limitation by allowing the acquisition of XPS spectra while the electrode is under potential control in the electrolyte.

Studies on similar ionic liquid systems, such as 1-ethyl-3-methylimidazolium (B1214524) bromide in 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430), have demonstrated the power of in situ synchrotron-initiated XPS to monitor electrochemical reactions. nih.govnih.gov For example, the observation of the Br 3d₅/₂ signal can be used to detect the onset of the electrooxidation of the bromide anion to tribromide (Br₃⁻) and subsequently to bromine (Br₂). researchgate.netnih.govnih.gov Furthermore, shifts in the binding energies of the C 1s, N 1s, and other core levels as a function of the applied potential provide direct information about the electric double layer and Faradaic reactions occurring at the interface. nih.govtu-clausthal.de

| Technique | Information Obtained | Relevance to this compound | Source |

|---|---|---|---|

| XPS (ex situ) | Elemental composition, chemical states, and charge distribution on surfaces. | Characterization of surface chemistry and interactions of the pyridinium cation and bromide anion. | researchgate.net |

| In Situ XPS | Real-time monitoring of electrochemical reactions and changes in the electric double layer. | Understanding the electrochemical behavior, including oxidation/reduction of the bromide ion at electrode interfaces. | lbl.govnih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of synthesized compounds like this compound and its derivatives.

The purity of pyridinium salts is a critical parameter, and HPLC provides a reliable method for its determination. For example, the purity of 1-butyl-2-methylpyridinium bromide and 1-butyl-4-methylpyridinium bromide has been reported to be determined by HPLC, often achieving purities of over 98% or 99%. vwr.com Similarly, HPLC is used to assess the purity of related compounds like pyridostigmine (B86062) bromide, with reported purities of ≥98.0%. fishersci.ca

A typical HPLC method involves a stationary phase (e.g., a C18 column) and a mobile phase, which is a mixture of solvents like acetonitrile (B52724) and a buffer solution. ekb.eg A detector, such as a diode-array detector (DAD), is used to monitor the eluting compounds. ekb.eg The retention time of a compound is a characteristic feature that aids in its identification, while the peak area is proportional to its concentration, allowing for quantification and purity assessment. The development of a validated HPLC method is crucial for ensuring the quality and consistency of the chemical product.

| Compound | Reported Purity | Source |

|---|---|---|

| 1-Butyl-2-methylpyridinium bromide | 99.2% | |

| 1-Butyl-4-methylpyridinium bromide | >98.0% | vwr.com |

| Pyridostigmine Bromide | ≥98.0% | fishersci.ca |

Chemical Reactivity and Mechanistic Investigations of 1 Methylpyridin 1 Ium Bromide

Nucleophilic Substitution Reactions Involving Pyridinium (B92312) Cations

N-alkyl pyridinium salts, such as 1-methylpyridin-1-ium bromide, are characterized by an electron-deficient pyridine (B92270) ring, which makes them susceptible to nucleophilic attack, particularly at the C2 and C4 positions. chemistry-online.com This inherent reactivity is more pronounced compared to non-quaternized pyridines. chemistry-online.com The quaternization of the nitrogen atom significantly enhances the electrophilicity of the ring, facilitating addition-elimination mechanisms for nucleophilic substitution. chemistry-online.com

The reactivity of substituted N-methylpyridinium salts in nucleophilic aromatic substitution (SNAr) reactions is influenced by the nature and position of the leaving group. A study on the reactions of various ring-substituted N-methylpyridinium compounds with piperidine (B6355638) in methanol (B129727) revealed a leaving group order of 2-CN ≥ 4-CN > 2-F ∼ 2-Cl ∼ 2-Br ∼ 2-I. researchgate.net This differs from the typical "element effect" observed in other SNAr reactions. researchgate.net The mechanism for these reactions is second-order in piperidine, suggesting a rate-determining step that involves the formation of a hydrogen bond between a second piperidine molecule and the initial substrate-piperidine adduct. researchgate.net

While nucleophilic attack on the pyridinium ring is common, reactions can also involve the N-alkyl group. The N-methyl group of 1-methylpyridin-1-ium can be a target for nucleophiles, leading to demethylation of the pyridinium salt. This process is essentially a nucleophilic substitution reaction on the methyl group, with the pyridine molecule acting as the leaving group.

Furthermore, N-alkyl pyridinium salts serve as effective electrophiles in deaminative cross-coupling reactions. nih.gov For instance, both primary and secondary alkyl pyridinium salts can react with primary alkylzinc halides in the presence of a nickel catalyst to form new alkyl-alkyl bonds. nih.gov This demonstrates the ability of the N-alkyl group to participate in C-C bond-forming reactions, overcoming challenges such as competitive nucleophilic addition to the pyridinium ring. nih.gov

Oxidation Reactions Catalyzed by Pyridinium Systems

N-alkyl pyridinium salts have been identified as effective metal-free catalysts for the selective oxidation of various organic substrates. rsc.orgnih.gov For example, a series of N-alkyl pyridinium salts can catalyze the selective oxidation of methyl aromatic hydrocarbons, such as p-xylene (B151628), to the corresponding carboxylic acids using molecular oxygen. rsc.orgnih.govresearchgate.net

The catalytic performance is sensitive to the electronic properties of substituents on the pyridinium ring. The introduction of an electron-donating group, such as a dimethylamino group, has been shown to enhance the catalytic activity. rsc.orgnih.govresearchgate.net In the oxidation of p-xylene, 1-benzyl-4-N,N-dimethylaminopyridinium bromide demonstrated high efficiency, achieving 95% conversion with 84% selectivity for p-toluic acid. nih.govresearchgate.net This suggests that the electronic nature of the pyridinium catalyst plays a crucial role in the reaction mechanism.

The scope of these catalytic oxidations is broad, successfully converting several methyl aromatic hydrocarbons. rsc.orgnih.gov Additionally, pyridinium-based systems have been explored in conjunction with other catalysts. For instance, aminopyridinium salts of mono-substituted Keggin-polyoxometalates have been synthesized and used for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) with hydrogen peroxide. scientific.net In these hybrid catalysts, the aminopyridinium component acts as both a counterion and an ancillary ligand, influencing the redox reactivity of the polyoxometalate. scientific.net

Reduction Pathways and Derivatization

The electrochemical reduction of the 1-methylpyridin-1-ium cation has been studied on various electrode materials. Unlike the pyridinium cation, which is electroactive at a platinum electrode, the N-methylpyridinium cation is not. nih.govresearchgate.net However, on a glassy carbon electrode, its electrochemical response suggests a specific interaction between the electrode surface and the aromatic ring. nih.govresearchgate.net The reduction is found to be irreversible on glassy carbon. nih.govresearchgate.net

Studies using hot electron injection at a Ta/Ta2O5 electrode in aqueous solution have shown that the N-methylpyridinium ion (NMP+) undergoes an irreversible reduction. utexas.edu This process leads to the formation of a radical that rapidly dimerizes, producing 1,1'-dimethyl-1,1',4,4'-tetrahydrobipyridine, which deposits on the electrode surface. utexas.edu

The reduction of pyridinium salts with hydride-type reducing agents like sodium borohydride (B1222165) (NaBH₄) is a facile process. chemistry-online.com This reaction is essentially a nucleophilic addition of a hydride to the electron-deficient ring. chemistry-online.com In the case of 4-benzoyl-N-methylpyridinium cations in anhydrous acetonitrile (B52724), two reversible one-electron reductions are observed. acs.org The presence of weak proton donors like water or alcohols affects the second reduction wave due to hydrogen bonding with the two-electron reduced species. acs.org With stronger acids, a two-electron reduction occurs, yielding the corresponding quaternized alcohol. acs.org

C-C Bond Cleavage Processes Involving Pyridinium Intermediates

Pyridinium salts can undergo ring-opening reactions, which involve the cleavage of C-C or C-N bonds within the pyridine ring. A notable example is the Zincke reaction, where a pyridinium salt reacts with a primary or secondary amine. wikipedia.orgsynarchive.com With a primary amine, the reaction leads to a new pyridinium salt via ring-opening and subsequent ring-closing, effectively displacing the original N-substituent. wikipedia.orgenamine.net When a secondary amine is used, the pyridine ring opens to form a stable 5-aminopenta-2,4-dienal, also known as a Zincke aldehyde. synarchive.comwikipedia.org This transformation represents a cleavage of the C-N bond and subsequent rearrangement.

More complex skeletal remodeling of pyridinium salts can lead to C-C bond cleavage. Chalcone-based pyridinium salts can be transformed into polycyclic isoindolines through a dearomative ring-opening and ring-closing sequence. nih.gov This process involves the initial nucleophilic attack followed by cleavage of the pyridinium core, driven by the instability of in-situ generated intermediates like cyclic β-aminoketones or N,N-ketals. nih.gov

Furthermore, the photochemical transformation of pyridinium salts can lead to the formation of bicyclic aziridines. ulisboa.pt The subsequent palladium-catalyzed ring-opening of these aziridines with carbon-based nucleophiles involves the cleavage of a C-N bond, leading to the formation of new C-C bonds with controlled stereoselectivity. ulisboa.pt

Elimination Reactions and Competing Pathways

Quaternary pyridinium salts can undergo elimination reactions, particularly when a suitable β-hydrogen is present on an N-alkyl substituent. This process, analogous to the Hofmann elimination, typically occurs under basic conditions. researchgate.netlibretexts.org The hydroxide (B78521) ion acts as a base, abstracting a β-hydrogen from an alkyl group attached to the nitrogen, leading to the formation of an alkene and the corresponding pyridine derivative. researchgate.netlibretexts.org

The Hofmann elimination generally follows an E2 mechanism and tends to produce the less-substituted alkene (Hofmann's rule). libretexts.orgorganicchemistrytutor.com This regioselectivity is a key feature of the reaction. organicchemistrytutor.com

Competition between elimination and nucleophilic substitution is a common feature in the reactivity of quaternary ammonium (B1175870) salts. researchgate.net For N-alkylpyridinium salts, nucleophilic attack can occur at the α-carbon of the alkyl group (substitution) or a β-hydrogen can be abstracted (elimination). Increasing steric hindrance around the nitrogen atom or on the alkyl group tends to favor the elimination pathway. iust.ac.ir For example, 2,4,6-trimethylpyridine (B116444) (collidine) is often used as a non-nucleophilic base to promote dehydrohalogenation reactions, highlighting the preference for elimination when the nitrogen is sterically hindered. iust.ac.ir The stability of pyridinium-based anion exchange membranes in alkaline media is often limited by degradation pathways such as Hofmann elimination and ring-opening substitution reactions. rsc.org

Reactivity in Specific Condensation Reactions

Pyridinium systems can act as catalysts in certain condensation reactions. The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, can be catalyzed by pyridine or its derivatives. organic-chemistry.orgnih.gov In the Doebner modification of the Knoevenagel condensation, pyridine is used to induce decarboxylation following the initial condensation. organic-chemistry.org

While pyridine itself is a common catalyst, pyridinium salts can also play a role. For instance, pyridinium-based periodic mesoporous organosilicas have been shown to be efficient heterogeneous basic catalysts for the Knoevenagel condensation between various benzaldehyde derivatives and malononitrile. nih.gov These catalysts exhibit high conversion rates and selectivity under mild reaction conditions. nih.gov Similarly, coordination polymers based on pyridine-dicarboxylate have been used as catalysts for this reaction. acs.org

In some cases, pyridinium salts are not the catalyst but the reactive species themselves. For example, 1-(β-oxo)-alkyl-2-alkylpyridinium salts can undergo a one-step synthesis to form acylindolizines in the presence of a weak acid anhydride (B1165640) and its salt. publish.csiro.au This reaction involves competing pathways, including an intermolecular aldol-type condensation. publish.csiro.au Pyridinium methylides, generated from pyridinium salts, can also react with o-quinone methides in a diastereoselective [4+1] annulation to form dihydronaphthofurans. acs.org

Interactive Data Tables

Table 1: Catalytic Oxidation of p-Xylene by N-Alkyl Pyridinium Salts Reaction conditions: 10 mmol of p-xylene, 0.5 mmol of catalyst, 0.2 mmol of p-tolualdehyde as initiator, 5 ml of acetonitrile, 1.5 MPa O₂, 160 °C, 3 h. researchgate.net

| Catalyst (N-Alkyl Pyridinium Salt) | Substituent on Pyridine Ring | p-Xylene Conversion (%) | p-Toluic Acid Selectivity (%) |

| 1-Benzylpyridinium bromide | None | 39 | - |

| 1-Benzyl-4-cyanopyridinium bromide | 4-Cyano | 27 | - |

| 1-Benzyl-4-N,N-dimethylaminopyridinium bromide | 4-Dimethylamino | 52 | - |

| *Optimized conditions for 1-benzyl-4-N,N-dimethylaminopyridinium bromide | 4-Dimethylamino | 95 | 84 |

Table 2: Leaving Group Effects in Nucleophilic Aromatic Substitution of N-Methylpyridinium Salts Reaction: Substituted N-methylpyridinium compounds with piperidine in methanol. researchgate.net

| Leaving Group at C2 Position | Relative Reactivity Order | Mechanistic Note |

| -CN | Highest | E1cB-like mechanism (rapid loss of leaving group after deprotonation) |

| -F | High | E1cB-like mechanism (rapid loss of leaving group after deprotonation) |

| -Cl | Moderate | E2 mechanism (simultaneous deprotonation and loss of leaving group) |

| -Br | Moderate | E2 mechanism (simultaneous deprotonation and loss of leaving group) |

| -I | Moderate | E2 mechanism (simultaneous deprotonation and loss of leaving group) |

Computational and Theoretical Chemistry Studies on 1 Methylpyridin 1 Ium Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for investigating the electronic structure and properties of molecular systems. crimsonpublishers.comarxiv.org DFT calculations are routinely used to gain insights into the molecular geometry, electronic states, and reactivity of various compounds, including 1-methylpyridin-1-ium bromide and its derivatives. crimsonpublishers.comresearchgate.net

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable conformation of a molecule in its ground state. sci-hub.se For pyridinium (B92312) derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311G(d,p), are employed to determine optimized geometries. sci-hub.se These calculations help in understanding the structural parameters such as bond lengths and angles, which are crucial for interpreting the molecule's photophysical properties. mdpi.com

In the case of substituted pyridinium compounds, the planarity of the pyridinium ring and the orientation of its substituents significantly influence the electronic properties. sci-hub.se For instance, in some dye molecules containing a pyridinium moiety, DFT calculations have shown that planar configurations are preferred in the ground state. sci-hub.se Electronic state analysis, often performed after geometry optimization, provides information about the distribution of electron density and the nature of molecular orbitals. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. crimsonpublishers.comscirp.org A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. crimsonpublishers.com

For pyridinium-based compounds, the HOMO and LUMO energies and their energy gap are calculated using DFT methods to understand their electronic and optical properties. scirp.orgresearchgate.net The distribution of these orbitals provides insight into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.net In many pyridinium derivatives, both the HOMO and LUMO are delocalized over the π-conjugated system, and the nature of these orbitals can indicate the potential for intramolecular charge transfer (ICT) upon excitation. mdpi.comresearchgate.net The HOMO-LUMO gap can be influenced by the size and structure of the molecule, with larger polycyclic aromatic systems generally exhibiting smaller gaps. frontiersin.org

Table 1: Frontier Molecular Orbital (FMO) Analysis of Pyridinium Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridinium Derivative 1 | -6.646 | -1.816 | 4.83 |

| Pyridinium Derivative 2 | Not specified | Not specified | 2.5843 |

| Pyridinium Derivative 3 | Not specified | Not specified | 3.933 - 4.645 |

This table presents a compilation of data from various studies on different pyridinium derivatives and may not represent this compound specifically.

The surrounding solvent can significantly impact the electronic structure and properties of a molecule. researchgate.net Computational methods, such as the Conductor-like Polarizable Continuum Model (C-PCM) coupled with TD-DFT, are used to model the influence of solvent on excited-state properties. q-chem.com These models account for the dielectric properties of the solvent and its interaction with the solute molecule. q-chem.com

For pyridinium compounds, the polarity of the solvent can affect the stability of the ground and excited states, leading to shifts in absorption and emission spectra. sci-hub.se In some cases, the presence of a solvent can even alter the course of a reaction involving pyridinium salts. researchgate.net For instance, the reaction of 4-methoxypyridine (B45360) with methyl iodide yields different products depending on whether the reaction is carried out in the absence or presence of a solvent like acetone (B3395972) or DMF. researchgate.net Theoretical calculations that incorporate solvent effects are therefore crucial for accurately predicting the behavior of these compounds in solution. sci-hub.seq-chem.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as vertical excitation energies, absorption spectra, and optimized geometries of excited states. uzh.ch It is particularly useful for studying the photophysical processes of organic dyes and other photoactive molecules. sci-hub.semdpi.com

For pyridinium-based systems, TD-DFT calculations are employed to understand their absorption and emission characteristics. mdpi.com These calculations can predict the nature of electronic transitions, such as π-π* or n-π* transitions, and their corresponding oscillator strengths. mdpi.comresearchgate.net By optimizing the geometry of the first excited singlet state (S1), researchers can gain insights into the structural changes that occur upon excitation, which can explain phenomena like large Stokes shifts. sci-hub.se For example, the rotation of bulky substituents in the excited state can lead to significant geometrical relaxation and a large difference between absorption and emission maxima. sci-hub.se The accuracy of TD-DFT in predicting excited-state geometries has been shown to be satisfactory when compared to higher-level computational methods.

Molecular Dynamics (MD) Simulations for System Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior and interactions of molecular systems at an atomistic level. nih.gov MD simulations can provide detailed information about the dynamics of solute-solvent interactions, conformational changes, and molecular recognition processes. nih.govresearchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule. crimsonpublishers.com These descriptors are valuable for predicting the reactivity and potential applications of a compound. crimsonpublishers.comresearchgate.net Some common quantum chemical descriptors include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. crimsonpublishers.com

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. crimsonpublishers.com

Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution. crimsonpublishers.com

Electron-accepting capacity (ω+): A measure of the ability of a molecule to accept electrons.

Electron-donating capacity (ω-): A measure of the ability of a molecule to donate electrons.

These descriptors are often calculated using the energies of the HOMO and LUMO. crimsonpublishers.com For pyridinium derivatives, these descriptors have been used to predict their performance as corrosion inhibitors. researchgate.netresearchgate.net A lower HOMO-LUMO gap, for instance, is often associated with higher reactivity and can indicate better inhibition efficiency. researchgate.net By analyzing these descriptors, researchers can gain a theoretical understanding of a molecule's behavior and guide the design of new compounds with desired properties. crimsonpublishers.comresearchgate.net

Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) is a powerful framework for quantifying the reactivity of a chemical system using global and local descriptors. scielo.org.mx These descriptors are derived from the changes in electron density and provide a theoretical basis for understanding how a molecule will interact with other chemical species.

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to an appropriate acceptor molecule.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a higher propensity for accepting electrons.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of chemical stability and reactivity. A smaller energy gap implies lower resistance to a change in electronic structure, signifying higher reactivity.

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron from a molecule.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added to a molecule.

Absolute Electronegativity (χ): Describes the tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Global Hardness (η): Represents the resistance of a molecule to change its electronic configuration. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness (S = 1 / η), it measures the molecule's capacity to receive electrons.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, defined as ω = χ² / (2η).

Theoretical studies on related pyridinium compounds demonstrate that these parameters are vital for predicting their behavior, for instance, as corrosion inhibitors. researchgate.net A low energy gap, high softness, and appropriate electronegativity are often correlated with effective inhibitor performance.

Interactive Data Table: Calculated Quantum Chemical Descriptors for Pyridinium Derivatives

This table presents representative data for pyridinium-based compounds, illustrating the typical values of global reactivity descriptors obtained from DFT calculations. (Note: Specific values for this compound may vary based on the computational method and basis set used).

| Descriptor | Representative Value (a.u.) | Description |

| EHOMO | -0.25 to -0.35 | Electron-donating ability |

| ELUMO | -0.05 to -0.15 | Electron-accepting ability |

| Energy Gap (ΔE) | 0.15 to 0.25 | Chemical reactivity and stability |

| Hardness (η) | 0.07 to 0.12 | Resistance to electron cloud deformation |

| Softness (S) | 8.0 to 14.0 | Capacity to receive electrons |

| Electronegativity (χ) | 0.15 to 0.25 | Tendency to attract electrons |

| Electrophilicity (ω) | 0.10 to 0.30 | Electron-accepting capability |

Local Reactivity Descriptors , such as the Fukui function (f(r)) , are used to identify the most reactive sites within a molecule. scielo.org.mxmdpi.com The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is accepted) or electrophilic attack (where an electron is donated). mdpi.com For the 1-Methylpyridin-1-ium cation, these calculations help pinpoint which atoms in the pyridinium ring are most likely to interact with a metal surface or other reactants.

Correlation with Experimental Chemical Behavior

A primary goal of computational studies is to establish a clear correlation between theoretical descriptors and experimentally observed phenomena. In the context of this compound and its derivatives, this is most evident in the field of corrosion science. acs.org

Experimental techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can measure the inhibition efficiency of a compound. semanticscholar.org Computational studies have shown that high inhibition efficiency often correlates with specific quantum chemical parameters. For example, a high EHOMO value suggests a strong capacity for the inhibitor molecule to donate electrons to the vacant d-orbitals of a metal (like iron), forming a coordinate bond. Simultaneously, a low ELUMO value indicates the molecule can accept electrons from the metal, a process known as back-donation. researchgate.net

This dual electron transfer strengthens the adsorption of the inhibitor on the metal surface, creating a protective film that hinders corrosion. Studies on various pyridinium salts have consistently found that molecules with lower energy gaps (ΔE) and higher dipole moments tend to be better corrosion inhibitors, a finding that aligns with experimental results. researchgate.netresearchgate.net The theoretical calculations, therefore, not only explain the experimental observations but also provide a predictive tool for designing new, more effective inhibitors. semanticscholar.org

Computational Modeling of Adsorption Phenomena

To understand how this compound protects a metal surface, computational modeling is used to simulate the adsorption process. Methodologies like Monte Carlo (MC) and Molecular Dynamics (MD) simulations are employed to model the interaction between the inhibitor molecule and a metal surface (e.g., an iron crystal lattice) in a simulated corrosive environment. semanticscholar.org

Monte Carlo simulations are used to explore a vast number of possible configurations of the inhibitor molecules on the metal surface to find the most stable, low-energy adsorption arrangement. These simulations calculate the adsorption energy, which indicates the strength of the interaction between the 1-Methylpyridin-1-ium cation and the surface. A high negative value for adsorption energy signifies a strong and spontaneous adsorption process, which is a hallmark of an effective corrosion inhibitor. semanticscholar.org

Molecular Dynamics (MD) simulations provide a dynamic view of the adsorption process over time. semanticscholar.org By simulating the movements and interactions of the inhibitor, water molecules, and corrosive ions (like Cl⁻) at the interface, MD can reveal how the inhibitor displaces water molecules and forms a stable, protective layer on the metal surface. These simulations confirm that the planar pyridinium ring tends to adsorb parallel to the metal surface, maximizing its contact and protective effect.

Mechanistic Insights from Computational Studies

Computational studies offer deep mechanistic insights into how this compound functions at a molecular level. DFT calculations can map the molecular electrostatic potential (MEP), which visually represents the electron density distribution around the molecule. For the 1-Methylpyridin-1-ium cation, the MEP map typically shows a high positive potential around the pyridinium ring and the nitrogen-bound methyl group, making these areas attractive to the electron-rich metal surface.

These studies support a mechanism of inhibition that involves both physisorption and chemisorption . acs.org

Physisorption: This initial interaction is driven by electrostatic forces between the positively charged pyridinium cation and the negatively charged metal surface (in the presence of anions like Br⁻ or Cl⁻).

Chemisorption: This involves the formation of chemical bonds through electron transfer. The π-electrons of the aromatic pyridinium ring and the lone pair electrons of the bromide anion can be donated to the vacant d-orbitals of the metal atoms. Additionally, back-donation from filled metal orbitals to the antibonding orbitals (LUMO) of the cation can occur, further strengthening the bond. researchgate.net

By combining global and local reactivity descriptors with adsorption simulations, a comprehensive picture emerges: the 1-Methylpyridin-1-ium cation is attracted to the metal surface, adsorbs onto it through a combination of physical and chemical forces, and forms a protective barrier that isolates the metal from the corrosive environment. acs.orgsemanticscholar.org

Applications in Catalysis and Organic Synthesis

Catalytic Applications of Pyridinium (B92312) Bromide Scaffolds

The cationic pyridinium framework is a key feature that underpins its catalytic activity. This charge facilitates interactions with reactants and other catalysts, influencing reaction pathways and enhancing efficiency in several important classes of chemical transformations.

Pyridinium salts, including N-alkylated derivatives, function as effective phase-transfer catalysts. These catalysts are crucial in reactions where reactants are present in immiscible phases, such as a solid-liquid or liquid-liquid system. The pyridinium salt facilitates the transfer of a reactant, typically an anion, from one phase (e.g., aqueous) to another (e.g., organic), where the reaction occurs. This application is noted for compounds like 1-hexadecyl-3-methylpyridin-1-ium bromide and 1-butyl-4-methylpyridinium bromide. vulcanchem.comlookchem.com The catalytic activity in these systems stems from the ability of the lipophilic cation to pair with the reactant anion, shuttling it into the organic phase to react with the substrate.

A significant application of N-alkyl pyridinium salts is in the metal-free catalytic oxidation of hydrocarbons, particularly methyl aromatic hydrocarbons, using molecular oxygen. rsc.orgnih.gov This approach provides a more environmentally benign alternative to traditional heavy metal-based catalysts. researchgate.net In these systems, pyridinium salts can effectively catalyze the selective oxidation of substrates like p-xylene (B151628). nih.gov The electronic properties of the substituents on the pyridinium ring are a critical factor in their catalytic performance. rsc.orgnih.gov For instance, the introduction of an electron-donating group, such as –N(CH₃)₂, can significantly increase both the conversion of the hydrocarbon and the selectivity towards the desired oxidized product, like p-toluic acid. rsc.orgnih.gov Research has shown that various methyl aromatic hydrocarbons can be efficiently oxidized using these catalysts in the absence of any metal species. nih.govresearchgate.net

Table 1: Catalytic Performance of N-Alkyl Pyridinium Salts in p-Xylene Oxidation

| Catalyst | Conversion of p-xylene (%) | Selectivity of p-toluic acid (%) |

|---|---|---|

| 1-benzyl-4-N,N-dimethylaminopyridinium salt | 95 | 84 |

Data sourced from studies on the selective oxidation of p-xylene. rsc.orgnih.gov

Pyridinium scaffolds are integral to the design of advanced chiral ligands for asymmetric transfer hydrogenation (ATH), a key method for producing enantiomerically pure alcohols and amines. acs.orgua.es In this context, a pyridinium unit is attached to a chiral ligand structure, such as one derived from (R,R)-1,2-diphenylethylene diamine (DPEN) or chiral amino alcohols. acs.orgnih.gov These ion-tagged ligands, when coordinated with a metal like ruthenium or rhodium, form water-soluble catalysts capable of performing ATH in environmentally benign aqueous media without needing additional surfactants. acs.orgdicp.ac.cn The pyridinium headgroup is chosen to avoid acidic protons that could interfere with the transition-metal catalyst. nih.gov This methodology allows for the reduction of a wide range of ketones and imines with high yields and excellent enantioselectivities. acs.org The design of these ligands often involves a secondary amine functionality, which is crucial for forming the six-membered transition state required for the hydrogen transfer from a hydrogen donor, such as a formic acid/triethylamine mixture, to the carbonyl substrate. nih.govdicp.ac.cn

Table 2: Performance of Pyridinium-Tagged Chiral Ligands in Ru-Catalyzed ATH

| Substrate Type | Isolated Yield (%) | Enantioselectivity (% ee) |

|---|---|---|

| Aliphatic & Aromatic Ketones | up to 95 | >90 |

| Imine Substrates | up to 95 | >90 |

Results obtained under aqueous conditions without additional surfactants. acs.org

N-functionalized pyridinium salts have become prominent as precursors in hydrogen-atom transfer (HAT) organocatalysis. nih.govresearchgate.net These reactions, often initiated by visible light, allow for the functionalization of strong, unactivated C(sp³)–H bonds. nih.gov In one approach, a photoredox catalyst generates oxygen-centered radicals from pyridine (B92270) N-oxides, which are powerful enough to abstract hydrogen atoms from aliphatic C–H bonds. nih.gov In other systems, the pyridinium salt itself is reduced via a single electron transfer (SET) to form a pyridinyl radical. acs.orgrecercat.cat This radical can then participate in coupling reactions. acs.orgrecercat.cat A dithiophosphoric acid has been identified as a versatile catalyst that can first protonate the pyridine, then act as a SET reductant to form the pyridinyl radical, and finally serve as a HAT agent to activate a C–H bond on another substrate, leading to a highly regioselective coupling of the two resulting radicals. acs.orgrecercat.cat This strategy enables the functionalization of pyridines at specific positions under mild, acid-free conditions. researchgate.net

Utility as Reagents in Advanced Organic Transformations

Beyond their catalytic roles, pyridinium bromide compounds can also act as reagents or key intermediates in important synthetic reactions.

Pyridinium-based ionic liquids, including derivatives of 1-methylpyridinium, have been successfully employed as catalysts for the Knoevenagel condensation. researchgate.net This reaction is a fundamental carbon-carbon bond-forming process that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. sigmaaldrich.comthermofisher.com The use of a pyridinium salt as a catalyst can offer advantages such as good yields, short reaction times, and simplified implementation. researchgate.net In some variations, known as the Doebner modification, pyridine itself is used as the solvent and catalyst, particularly when one of the activating groups on the nucleophile is a carboxylic acid, leading to a condensation followed by decarboxylation. organic-chemistry.orgwikipedia.org The catalytic role of the pyridinium moiety in these reactions highlights its versatility in promoting classic organic transformations under various conditions. researchgate.net

Synthesis of Complex Organic Molecules

1-Methylpyridin-1-ium bromide is a valuable reagent and catalyst in the synthesis of complex organic molecules. Its cationic nature enhances its reactivity, making it instrumental in various organic reactions such as alkylations, acylations, and condensation reactions. The utility of this compound is demonstrated in the synthesis of intricate heterocyclic systems.

A notable application is in the construction of pyrano[2,3-b]indolizine derivatives. In a specific example, the reaction of this compound with potassium carbonate and diethyl 2-(ethoxymethylene)malonate leads to the formation of ethyl 6-methyl-2-oxo-pyrano[2,3-b]indolizine-3-carboxylate. rsc.org This reaction highlights the role of the pyridinium salt in facilitating the assembly of a complex, multi-ring structure. rsc.org

Similarly, related pyridinium salts participate in key carbon-carbon bond-forming reactions. For instance, Knoevenagel condensation, a fundamental reaction in organic synthesis, can be carried out between certain aldehydes and 1,4-dimethyl-pyridin-1-ium iodide to create new styryl dyes. rsc.org These dyes, which feature a methylpyridinium unit conjugated to another heterocyclic system, exhibit interesting photophysical properties, such as significant shifts in their absorption and emission spectra. rsc.org

Table 1: Synthesis of a Complex Heterocycle Using this compound

| Reactants | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| This compound, diethyl 2-(ethoxymethylene)malonate | Potassium carbonate | Ethyl 6-methyl-2-oxo-pyrano[2,3-b]indolizine-3-carboxylate | 15% | rsc.org |

Role as an Intermediate in Multi-Step Synthesis

The chemical structure of this compound makes it a useful intermediate in multi-step synthetic pathways. evitachem.comsmolecule.com It serves as a building block in the preparation of more complex molecules, including pharmaceuticals and specialized organic compounds. evitachem.com The pyridinium moiety can be introduced into a molecule and later modified or become part of the final molecular scaffold.

In pharmaceutical research, derivatives of pyridinium compounds are investigated for various therapeutic applications. evitachem.com this compound can serve as a precursor in the synthesis of these pharmaceutically active agents. evitachem.com The synthesis often involves a multi-step process where the pyridinium salt is an early-stage intermediate. smolecule.comudel.edufurman.edu For example, related pyridinium compounds, such as 2-bromo-1-methylpyridin-1-ium iodide and 1-benzylpyridin-1-ium bromide, are explicitly used as intermediates in drug development and the synthesis of other organic compounds.